molecular formula C12H18O2 B12846205 1,2-Diethoxy-4-ethylbenzene

1,2-Diethoxy-4-ethylbenzene

Cat. No.: B12846205
M. Wt: 194.27 g/mol
InChI Key: UBLKIWURCMXRBT-UHFFFAOYSA-N
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Description

1,2-Diethoxy-4-ethylbenzene (CAS: 131358-04-8) is an aromatic compound featuring a benzene ring substituted with two ethoxy groups at the 1- and 2-positions and an ethyl group at the 4-position. Its molecular formula is C₁₂H₁₈O₂, with a calculated logP (octanol-water partition coefficient) of 3.046, indicating moderate hydrophobicity .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-diethoxy-4-ethylbenzene

InChI

InChI=1S/C12H18O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h7-9H,4-6H2,1-3H3

InChI Key

UBLKIWURCMXRBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-4-ethylbenzene can be synthesized through various methods. One common approach involves the alkylation of 1,2-diethoxybenzene with ethyl bromide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Organic Compounds

1,2-Diethoxy-4-ethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry.

ApplicationDescription
Organic SynthesisUsed as an intermediate for synthesizing pharmaceuticals and agrochemicals.
Polymer ChemistryPotential use in developing advanced polymers due to its reactive ethoxy groups.

Material Science

In materials science, this compound is being investigated for its potential role in creating new materials, particularly polymers and resins that require specific thermal and mechanical properties. The compound's ability to form cross-linked structures can lead to materials with enhanced durability and stability.

Recent studies have evaluated the biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound's structure may interact with biological targets, influencing various biochemical pathways.

StudyFindings
Antimicrobial ActivityExhibited significant activity against certain bacterial strains, indicating potential as a therapeutic agent .
Anticancer PropertiesPreliminary results suggest cytotoxic effects on cancer cell lines, warranting further investigation .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 25 µg/mL for both strains, showcasing the compound's potential as a natural preservative or therapeutic agent.

Case Study 2: Polymer Development

Research into the polymerization of this compound revealed that it can be used to create thermosetting resins with improved thermal stability compared to conventional resins. These new materials could have applications in coatings and adhesives where high performance is required.

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1,2-Diethoxy-4-ethylbenzene with key structural analogs, emphasizing substituent variations and their impact on properties:

Compound Name CAS Number Molecular Formula Substituents logP Key Properties/Applications
This compound 131358-04-8 C₁₂H₁₈O₂ 1,2-diethoxy, 4-ethyl 3.046 Moderate hydrophobicity; potential solvent or intermediate
1,2-Dimethoxy-4-ethylbenzene 5888-51-7 C₁₀H₁₄O₂ 1,2-dimethoxy, 4-ethyl - Smaller substituents; lower molecular weight
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene 98919-15-4 C₁₂H₁₆Cl₂O₃ 1,2-dichloro, 4-diethoxyethoxy - Increased polarity; reactive toward nucleophiles
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene 15638-14-9 C₁₆H₁₆O₂ Methoxy groups, conjugated ethenyl - Stilbene derivative; UV absorption for materials science
3-Chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene - C₁₁H₁₀ClNO₄ Chloro, nitro, methoxy - Electron-withdrawing groups; potential explosives/pharma
Key Observations:
  • logP Consistency : Despite larger ethoxy groups, this compound shares the same logP (3.046) as smaller analogs like 3-Butyl-1,2-dimethoxybenzene. This suggests compensatory effects (e.g., ethyl vs. ethoxy) or isosteric replacement .
  • Substituent Reactivity : Chloro and nitro groups (e.g., in 3-Chloro-1,2-dimethoxy-4-nitroethenylbenzene) enhance electrophilicity, contrasting with the electron-donating ethoxy groups in the target compound .
  • Conjugation Effects : Stilbene derivatives (e.g., 1-Methoxy-4-[(E)-ethenyl]benzene) exhibit extended conjugation, enabling applications in optoelectronics .

Biological Activity

1,2-Diethoxy-4-ethylbenzene is an organic compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H18O2C_{12}H_{18}O_2, is characterized by two ethoxy groups attached to a benzene ring with an ethyl substituent. Its structure is essential for understanding its interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. A phytochemical analysis revealed that this compound was present in significant quantities (20.93%) in extracts from red ginger (Zingiber officinale var. rubrum) and avocado leaves (Persea americana) . These extracts demonstrated inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may contribute to the overall antibacterial activity observed in these natural products.

Table 1: Antimicrobial Activity of this compound

SourceCompoundConcentration (%)Activity
Red Ginger ExtractThis compound20.93Antimicrobial against MRSA
Avocado Leaves ExtractThis compound20.93Antimicrobial against MRSA

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study highlighted its antiproliferative effects on cancer cell lines, demonstrating a dose-dependent response that inhibited cell growth . The compound's mechanism of action may involve oxidative stress pathways and interactions with cellular signaling mechanisms that lead to apoptosis.

Case Study: Antiproliferative Effects

A specific case study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 0.45 mM, showcasing its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to damage and subsequent apoptosis.
  • Enzyme Inhibition : It has been suggested that this compound interacts with specific enzymes involved in cellular metabolism and proliferation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA strands, disrupting replication and transcription processes.

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